molecular formula H3P B080044 Phosphorus-32 CAS No. 14596-37-3

Phosphorus-32

Cat. No.: B080044
CAS No.: 14596-37-3
M. Wt: 34.998 g/mol
InChI Key: XYFCBTPGUUZFHI-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Phosphorus P-32 can be produced through several methods:

Chemical Reactions Analysis

Phosphorus P-32 undergoes several types of chemical reactions:

    Beta Decay: Phosphorus P-32 decays into sulfur-32 by beta decay, releasing 1.709 MeV of energy . The nuclear equation for this decay is:

    1532P1632S+e+νe^{32}_{15}P \rightarrow ^{32}_{16}S + e^- + \nu_e 1532​P→1632​S+e−+νe​

    Oxidation and Reduction: Phosphorus P-32 can participate in oxidation and reduction reactions, similar to other phosphorus isotopes. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution Reactions: Phosphorus P-32 can undergo substitution reactions, where it replaces a phosphorus atom in a molecule.

Comparison with Similar Compounds

Phosphorus P-32 is often compared to other beta-emitting radioisotopes, such as iodine-131 and yttrium-90:

Phosphorus P-32 stands out due to its unique mechanism of action and its ability to be used in a wide range of applications, from medical treatments to scientific research.

Properties

CAS No.

14596-37-3

Molecular Formula

H3P

Molecular Weight

34.998 g/mol

IUPAC Name

phosphane

InChI

InChI=1S/H3P/h1H3/i1+1

InChI Key

XYFCBTPGUUZFHI-OUBTZVSYSA-N

Isomeric SMILES

[32PH3]

SMILES

P

Canonical SMILES

P

14596-37-3

Synonyms

32P radioisotope
P-32 radioisotope
Phosphorus-32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorus-32
Reactant of Route 2
Phosphorus-32
Reactant of Route 3
Phosphorus-32
Reactant of Route 4
Phosphorus-32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.